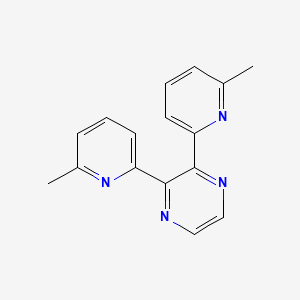

2,3-Bis(6-methylpyridin-2-yl)pyrazine

Description

2,3-Bis(6-methylpyridin-2-yl)pyrazine is a pyrazine derivative featuring two 6-methylpyridin-2-yl substituents at the 2- and 3-positions of the pyrazine core. This compound belongs to a broader class of pyridyl-substituted pyrazines, which are widely studied for their coordination chemistry, optoelectronic properties, and applications in analytical and medicinal chemistry. The methyl groups at the 6-position of the pyridine rings introduce steric and electronic modifications compared to non-methylated analogues, influencing its reactivity, metal-binding affinity, and photophysical behavior .

Properties

CAS No. |

89684-65-1 |

|---|---|

Molecular Formula |

C16H14N4 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

2,3-bis(6-methylpyridin-2-yl)pyrazine |

InChI |

InChI=1S/C16H14N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-10H,1-2H3 |

InChI Key |

YGJRGEGKJKVGOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC=CN=C2C3=CC=CC(=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(6-methylpyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyridine with a suitable pyrazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, where halogenation or alkylation can occur.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Bis(6-methylpyridin-2-yl)pyrazine has a wide range of applications in scientific research:

Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Bis(6-methylpyridin-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Coordination Chemistry and Metal Complex Stability

Pyridyl-pyrazine derivatives are renowned for their ability to form stable coordination complexes with transition metals. Key comparisons include:

- 2,3-Bis(2-pyridyl)pyrazine (DPP) : Forms highly stable complexes with Ru(III), as demonstrated by spectrophotometric titrations showing a 1:2 stoichiometry (Ru:DPP) and a stability constant of logβ = 9.48 . The absence of methyl groups in DPP allows for unhindered coordination, maximizing metal-ligand interactions.

- However, methyl groups may enhance solubility in organic solvents, broadening its utility in synthetic applications .

- 2,3,5,6-Tetrakis(2'-pyridyl)pyrazine : Exhibits superior sensitivity for Fe(II) detection (ε = 27,500 L·mol⁻¹·cm⁻¹ at 562 nm) due to multiple pyridyl binding sites, but its selectivity is lower than methyl-substituted analogues .

Table 1: Stability Constants of Pyrazine Derivatives with Ru(III)

| Compound | Stability Constant (logβ) | Stoichiometry (Ru:Ligand) |

|---|---|---|

| 2,3-Bis(2-pyridyl)pyrazine | 9.48 | 1:2 |

| Pyrazine-2-thiocarboxamide | 4.65 | 1:1 |

Optoelectronic Properties

Substituent position and electronic nature significantly influence photophysical behavior:

- D–A–D-Type Polymers with Pyridopyrazine Acceptors : Derivatives like 2,3-bis(decyloxy)pyrido[3,4-b]pyrazine exhibit low bandgaps (1.5–1.8 eV) and near-infrared electrochromism. Methyl groups in 2,3-bis(6-methylpyridin-2-yl)pyrazine could further lower bandgaps by enhancing electron-withdrawing effects .

- Thieno[3,4-b]pyrazines: Analogues with thiophene substituents show redshifted absorption (Emax ~600 nm) due to extended conjugation. Methylpyridyl groups may disrupt π-stacking, altering charge transport in conjugated polymers .

Table 2: Optical Properties of Selected Pyrazine Derivatives

| Compound | Bandgap (eV) | λₐᵦₛ (nm) | Application |

|---|---|---|---|

| BPC-2DPP (Pyridopyrazine acceptor) | 1.78 | 450 | Electromemory devices |

| Thieno[3,4-b]pyrazine | 1.50 | 600 | Low-bandgap semiconductors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.